4-Methanesulfonylbutane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

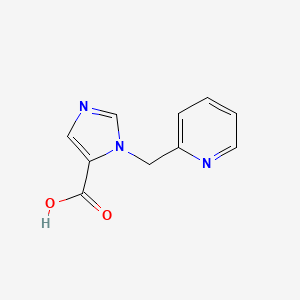

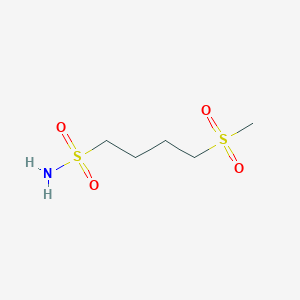

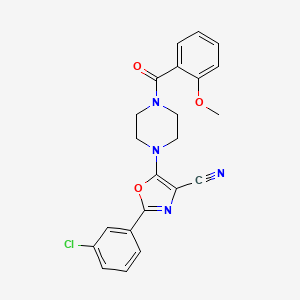

4-Methanesulfonylbutane-1-sulfonamide is a chemical compound with the CAS Number: 2094341-16-7 . It has a molecular weight of 215.29 and is typically stored at room temperature . The compound is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-(methylsulfonyl)butane-1-sulfonamide . The Inchi Code is 1S/C5H13NO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3,(H2,6,9,10) .Physical And Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 215.29 .Wissenschaftliche Forschungsanwendungen

Sulfonamide Functional Group in Medicinal Chemistry

The sulfonamide group, as found in compounds like 4-Methanesulfonylbutane-1-sulfonamide, is critical in medicinal chemistry. It is a key component in a variety of marketed drugs, particularly sulfonamide antibacterials. These compounds are known for inhibiting tetrahydropteroic acid synthetase and derive from 4-aminobenzenesulfonamide. The sulfonamide moiety in these drugs acts as an isostere for the carboxylic acid group of their natural substrate, 4-aminobenzoic acid. Despite some associated hypersensitivity and skin rashes, the sulfonamide group is deemed essential and safe in the medicinal chemist's toolkit (Kalgutkar et al., 2010); (Smith & Jones, 2008).

Carbonic Anhydrase Inhibition

Sulfonamides derived from structures like indanes and tetralines, related to 4-Methanesulfonylbutane-1-sulfonamide, show potential as inhibitors of human carbonic anhydrase isozymes. Such compounds exhibit varied inhibitory effects against different isozymes, indicating their potential use in therapeutic applications targeting these enzymes (Akbaba et al., 2014).

Antidiabetic Action of Sulfonylureas

Sulfonylurea drugs, which often contain the sulfonamide functional group, are significant in the treatment of non-insulin-dependent diabetes mellitus. These drugs were first discovered during investigations into the antibiotic properties of modified sulfonamides. They exert their effects by increasing insulin secretion from the pancreas, and their development has evolved over generations, with each new generation increasing in potency (Lebovitz & Feinglos, 1978).

Antibacterial Activity of Sulfonamide Derivatives

New sulfonamide derivatives, including methanesulfonicacid hydrazide derivatives, have been synthesized and assessed for their antibacterial activities. Studies have shown these compounds to be effective against various bacterial strains, illustrating the ongoing relevance of sulfonamide groups in developing antibacterial agents (Özdemir et al., 2009).

Computational Chemistry in Evaluating Sulfonamides

Computational chemistry methods have been utilized to study the reactivity of sulfonamide compounds in environmental settings. This approach allows for the prediction of reactive sites and reaction pathways of sulfonamides, aiding in understanding their behavior as emerging pollutants and their potential impacts on the environment (Fu et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

4-methylsulfonylbutane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXKEKFJXAXDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonylbutane-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

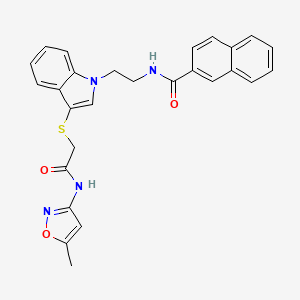

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile](/img/structure/B2473228.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2473229.png)

![(E)-2-Cyano-3-[2-(1-hydroxyethyl)-1,3-thiazol-5-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2473238.png)